N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide
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Overview
Description
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide is a synthetic organic compound characterized by its unique thiazolidine ring structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetic acid with 2,4-thiazolidinedione under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and thiazolidine rings can undergo substitution reactions to introduce different substituents, thereby altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorinating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl or thiazolidine rings.
Scientific Research Applications
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidine ring and phenylacetamide moiety. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}benzamide
- N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}propionamide
Uniqueness
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide is unique due to its specific combination of a thiazolidine ring and a phenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-8(16)14-10-4-2-9(3-5-10)11(17)6-15-12(18)7-20-13(15)19/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJNOENMVIYVCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)CSC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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